3-Methanesulfonyl-5-methylaniline
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Overview
Description
3-Methanesulfonyl-5-methylaniline is an organic compound with the molecular formula C8H11NO2S It is characterized by the presence of a methanesulfonyl group and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5-methylaniline typically involves the sulfonation of 5-methylaniline. One common method includes the reaction of 5-methylaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-Methanesulfonyl-5-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-5-methylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as an electrophile in various biochemical pathways, leading to the formation of covalent bonds with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-Methanesulfonyl-4-methylaniline
- 3-Methanesulfonyl-6-methylaniline
- 3-Methanesulfonyl-5-ethylamine
Uniqueness
3-Methanesulfonyl-5-methylaniline is unique due to the specific positioning of the methanesulfonyl and methyl groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity patterns compared to its analogs. For instance, the position of the substituents can influence the compound’s ability to participate in electrophilic aromatic substitution reactions and its overall stability .
Properties
IUPAC Name |
3-methyl-5-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-3-7(9)5-8(4-6)12(2,10)11/h3-5H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMIXAJDCYUUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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